molecular formula C19H19ClN2O2 B601756 3-Hydroxy Desloratadine Pyridine N-oxide CAS No. 1392210-19-3

3-Hydroxy Desloratadine Pyridine N-oxide

Cat. No.: B601756
CAS No.: 1392210-19-3
M. Wt: 342.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Desloratadine Pyridine N-oxide is a derivative of desloratadine, which is a non-sedating antihistamine used to treat allergic conditions such as rhinitis and urticaria. This compound is notable for its unique structural features, including the presence of a hydroxyl group and a pyridine N-oxide moiety, which contribute to its distinct chemical and pharmacological properties.

Scientific Research Applications

3-Hydroxy Desloratadine Pyridine N-oxide has several applications in scientific research:

Future Directions

Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . This could open up new avenues for research and applications in the future.

Mechanism of Action

Target of Action

3-Hydroxy Desloratadine Pyridine N-oxide is a powerful pharmaceutical agent used in the research of allergic rhinitis and chronic idiopathic urticaria . It specifically targets H1 receptors , which play a crucial role in allergic reactions .

Mode of Action

As a derivative of Desloratadine, this compound acts as a selective and peripheral H1-antagonist . It inhibits the binding of histamine to the H1 receptor, thereby preventing the allergic response .

Biochemical Pathways

The formation of 3-Hydroxy Desloratadine involves the oxidation of Desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes . This pathway leads to the production of 3-Hydroxy Desloratadine, a major active human metabolite .

Pharmacokinetics

It is known that desloratadine, the parent compound, is metabolized to 3-hydroxy desloratadine, and the body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of the action of this compound is the inhibition of the allergic response. By blocking the H1 receptor, it prevents histamine from binding and triggering the allergic reaction .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it has been found that the concentrations of Loratadine, Desloratadine, and their active metabolites in the spleen were much higher than in the thymus, which is related to the spleen, one of the sites where immune responses occur . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific immune-regulatory environment in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine Pyridine N-oxide typically involves the oxidation of desloratadine. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes ensure consistent quality and high efficiency, making use of robust catalysts and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Desloratadine Pyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to its parent compound, desloratadine.

    Substitution: The hydroxyl group and the N-oxide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of desloratadine, which may exhibit different pharmacological activities .

Comparison with Similar Compounds

    Desloratadine: The parent compound, which lacks the hydroxyl and N-oxide groups.

    Loratadine: Another antihistamine that is metabolized to desloratadine in the body.

    3-Hydroxy Desloratadine: Similar to 3-Hydroxy Desloratadine Pyridine N-oxide but without the N-oxide moiety.

Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the pyridine N-oxide moiety. These structural features may enhance its pharmacological properties and provide distinct advantages in terms of binding affinity and selectivity for histamine receptors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Desloratadine Pyridine N-oxide involves the conversion of Desloratadine to 3-Hydroxy Desloratadine, followed by the oxidation of the pyridine ring to form the N-oxide.", "Starting Materials": [ "Desloratadine", "Hydrogen peroxide", "Sodium hydroxide", "Pyridine" ], "Reaction": [ "Desloratadine is reacted with hydrogen peroxide and sodium hydroxide to form 3-Hydroxy Desloratadine.", "3-Hydroxy Desloratadine is then reacted with pyridine and hydrogen peroxide to form 3-Hydroxy Desloratadine Pyridine N-oxide." ] }

CAS No.

1392210-19-3

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.83

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.